1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[2,3-B]pyridine core substituted with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Mechanism of Action
Target of Action
The primary targets of the compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents at the 4-position or 1-position.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: The parent compound without the methoxy and phenylsulfonyl groups.
4-Methoxy-1H-pyrrolo[2,3-B]pyridine: A derivative with only the methoxy group.
1-Phenylsulfonyl-1H-pyrrolo[2,3-B]pyridine: A derivative with only the phenylsulfonyl group.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is unique due to the combined presence of both the methoxy and phenylsulfonyl groups. This combination imparts distinct chemical properties and biological activities that are not observed in the individual derivatives. The compound’s ability to inhibit FGFRs with high potency makes it a valuable lead compound for the development of new cancer therapies .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCOYYLGDLUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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